Rosamultic acid

Übersicht

Beschreibung

Rosamultic acid is a natural carboxylic acid found in plant-based foods such as apples, apricots, and plums. It has been used in traditional Chinese medicine for centuries, and is now being studied for its potential health benefits. This compound has been found to have antioxidant, anti-inflammatory, and anti-cancer properties, and may be beneficial for the treatment of diabetes, cardiovascular disease, and obesity.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Rosamultic acid has been shown to have significant antiproliferative and apoptotic activity in human gastric cancer cells. It induces cytotoxic effects, cell cycle arrest, downregulation of cell cycle-related proteins, inhibition of cell migration, DNA damage, and activation of caspases in SGC-7901 gastric cancer cells. This suggests its potential as an anti-cancer agent, particularly in the treatment of gastric cancer (Sui et al., 2015).

Diabetes Treatment

A study on Potentilla fulgens, a plant used in traditional medicine for diabetes, identified this compound as one of the compounds with α-glucosidase inhibitory activity. This supports the use of this compound in managing or treating diabetes (Kumar et al., 2013).

Cardiovascular Protection

This compound has shown protective effects against H2O2-induced oxidative stress and apoptosis in H9c2 cardiomyocytes. It enhances cell viability, reduces oxidative damage, and has anti-apoptotic effects, suggesting potential applications in treating cardiovascular diseases (Zhang et al., 2018).

Bone Health

This compound has been found to attenuate acute hypobaric hypoxia-induced bone damage in rats. It regulates sclerostin expression and downstream signaling pathways, improving abnormal bone remodeling. This indicates its potential application in treating bone injuries caused by hypoxia (Wang et al., 2020).

Anthelmintic Activity

A study on Terminalia leiocarpa, a plant used for treating digestive parasitosis, found this compound as one of its active components. This supports its use as an anthelmintic agent, particularly in ethnoveterinary medicine (Tchetan et al., 2022).

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Rosamultic acid is a major active pentacyclic triterpenoid saponin isolated from the root of Potentilla anserina L . It has been found to exhibit various pharmacological activities, particularly against gastric cancer cells .

Mode of Action

This compound exerts its effects by inducing apoptosis, a process of programmed cell death . This is achieved through the arrest of the cell cycle, downregulation of cell cycle-related protein expressions, inhibition of cell migration, and DNA damage . Furthermore, it activates caspases, a family of protease enzymes playing essential roles in programmed cell death (including apoptosis), necrosis, and inflammation .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the regulation of the cell cycle and apoptosis . By downregulating the expression levels of CDK4, CDK6, and cyclin D1, this compound induces cell cycle arrest at the sub-G1 phase . This leads to the inhibition of cell proliferation and the induction of apoptosis .

Pharmacokinetics

It is known that this compound is a bioactive component that can be quantified in plasma for in vivo pharmacokinetics studies .

Result of Action

The action of this compound results in dose-dependent and time-dependent cytotoxic effects in gastric cancer cells . It leads to a reduction in clonogenic activity and inhibits cell migration . Characteristic features of apoptosis induced by this compound include DNA fragmentation and the activation of caspase-3, -8, and -9 during the 48-hour treatment .

Biochemische Analyse

Biochemical Properties

Rosamultic acid plays a significant role in biochemical reactions. It interacts with various biomolecules, including enzymes and proteins, to exert its effects. For instance, it has been found to inhibit gastric cancer cells proliferation by inducing apoptosis mediated through cell cycle arrest, downregulation of cell cycle related protein expressions, inhibition of cell migration, DNA damage, and activation of caspases .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. Specifically, this compound has been found to inhibit the proliferation of gastric cancer cells (SGC-7901) by inducing apoptosis .

Molecular Mechanism

The molecular mechanism of this compound involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound inhibits gastric cancer proliferation by inducing apoptosis mediated through cell cycle arrest, downregulation of cell cycle related protein expressions, inhibition of cell migration, DNA damage, and activation of caspases .

Eigenschaften

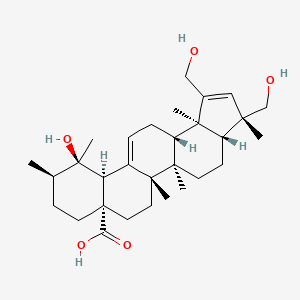

IUPAC Name |

(3S,3aR,5aR,5bS,7aS,10R,11R,11aS,13aS,13bR)-11-hydroxy-1,3-bis(hydroxymethyl)-3,5a,5b,10,11,13b-hexamethyl-4,5,6,7,8,9,10,11a,13,13a-decahydro-3aH-cyclopenta[a]chrysene-7a-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O5/c1-18-9-12-30(24(33)34)14-13-26(3)20(23(30)29(18,6)35)7-8-22-27(26,4)11-10-21-25(2,17-32)15-19(16-31)28(21,22)5/h7,15,18,21-23,31-32,35H,8-14,16-17H2,1-6H3,(H,33,34)/t18-,21+,22+,23-,25-,26-,27-,28+,29-,30+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQDIKHGGEUXUOH-JNRFZGABSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(C(=CC5(C)CO)CO)C)C)C2C1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C(=C[C@]5(C)CO)CO)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How effective is Rosamultic acid in combating Propionibacterium acnes?

A2: Research indicates that this compound exhibits antibacterial activity against Propionibacterium acnes, a key contributor to acne. A study [] examined various extracts of Sanguisorba officinalis roots and found that ethyl acetate fractions, particularly those from cold water, hot water, and methanol extracts, demonstrated anti-P. acnes activity. Notably, this compound was identified as one of the major active phytochemicals in these fractions. This suggests its potential as a natural antibacterial agent for topical acne treatment.

Q2: What is the chemical structure of this compound?

A3: this compound is a triterpenoid. While its detailed spectroscopic data is not provided in the provided abstracts, its molecular formula and structure can be found in scientific databases and literature dedicated to natural product chemistry. []

Q3: What are the known sources of this compound?

A5: this compound is primarily found in the roots of Sanguisorba officinalis L., commonly known as Garden Burnet. Researchers have successfully isolated this compound from various extracts of the plant's roots, including those obtained using solvents like cold water, hot water, methanol, and ethyl acetate. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-amino-2-(2-hydroxyethyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-sulfonic acid](/img/structure/B3034653.png)

![6-[(2-Aminoethyl)amino]pyridine-3-carbonitrile](/img/structure/B3034655.png)

![2-[(2,6-Dichlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3034656.png)

![2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B3034658.png)

![[2-(Cyclopentylthio)ethyl]amine](/img/structure/B3034665.png)

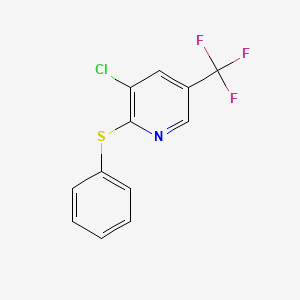

![3-Chloro-2-[(4-chlorophenyl)sulfanyl]-5-(trifluoromethyl)pyridine](/img/structure/B3034668.png)